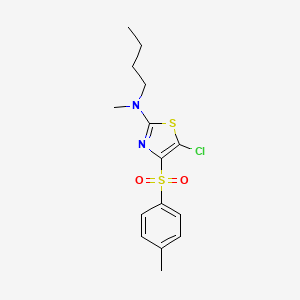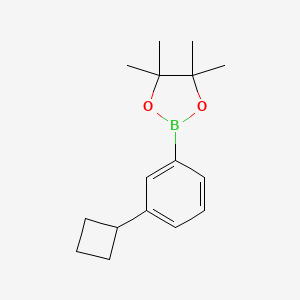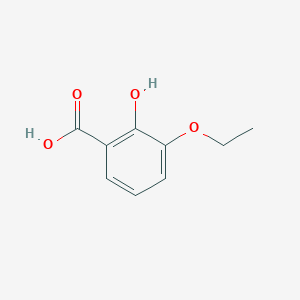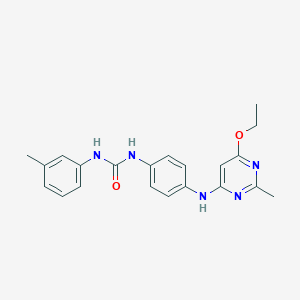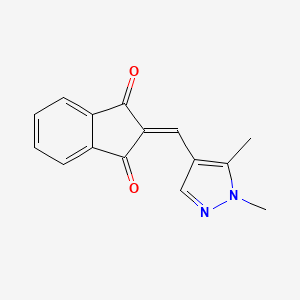
2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione” is a chemical compound with diverse applications in scientific research. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of this compound is unique and makes it an ideal candidate for studying molecular interactions and developing novel drugs.
Chemical Reactions Analysis
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its diverse applications in scientific research.
科学的研究の応用
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Drug Development
The unique structure and properties of this compound make it an ideal candidate for studying molecular interactions and developing novel drugs. Its potential in drug development could be explored further in various therapeutic areas.
Molecular Docking Studies
The compound can be used in molecular docking studies to understand the interaction between molecules and potential drug targets . This can help in the design of new drugs with improved efficacy and reduced side effects.
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives . These derivatives can have different properties and applications, expanding the potential uses of the original compound.
Study of Pharmacophores
The compound and its derivatives can be used to study pharmacophores, which are features of a molecule that are necessary for its biological activity . This can provide valuable insights into the design of new drugs.
6. Research in Neglected Tropical Diseases (NTDs) Given its antileishmanial and antimalarial activities, the compound can be used in research focused on neglected tropical diseases (NTDs), which affect more than 500 million people worldwide .
作用機序
将来の方向性
Given its potent antileishmanial and antimalarial activities, hydrazine-coupled pyrazole derivatives like “2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione” may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
特性
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-10(8-16-17(9)2)7-13-14(18)11-5-3-4-6-12(11)15(13)19/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGOJYRBJKZSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)
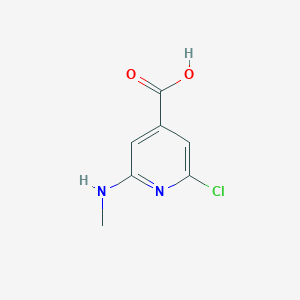
![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)


![4-fluoro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2365853.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2365854.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)
